Ethyl (cyclopropylamino)(oxo)acetate
Overview
Description
Ethyl (cyclopropylamino)(oxo)acetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl (cyclopropylamino)(oxo)acetate is a complex organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Mode of Action
It is known that alpha amino acids and their derivatives interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that alpha amino acids and their derivatives can be involved in a variety of biochemical pathways . For instance, they can be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds .
Result of Action
It is known that alpha amino acids and their derivatives can have a wide range of biological and clinical applications .
Biological Activity
Ethyl (cyclopropylamino)(oxo)acetate, also known as 2-(Cyclopropylamino)-2-oxoacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to an amino functional group and an oxoacetic acid moiety. The unique structure of this compound contributes to its reactivity and potential biological applications.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can modulate several biochemical pathways, which may lead to therapeutic effects against various diseases.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which may have implications in drug development targeting specific metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus .
- Cytotoxicity : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
- Pharmacological Properties : The compound may possess pharmacological properties that could be optimized for therapeutic use, particularly in targeting specific receptor subtypes .
Research Findings and Case Studies
- Synthesis and Characterization : this compound has been synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, high concentrations of related compounds have shown significant inhibition of secretion in bacterial models, suggesting a potential role in treating bacterial infections .
- Comparative Studies : When compared to similar compounds like cyclopropylamine and cyclopropylglycine, this compound displays unique reactivity patterns that enhance its biological profile.
Data Tables
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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